Pentaglycine

Catalog No.
S1892331
CAS No.
7093-67-6
M.F
C10H17N5O6
M. Wt
303.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaglycine

CAS Number

7093-67-6

Product Name

Pentaglycine

IUPAC Name

2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

Molecular Formula

C10H17N5O6

Molecular Weight

303.27 g/mol

InChI

InChI=1S/C10H17N5O6/c11-1-6(16)12-2-7(17)13-3-8(18)14-4-9(19)15-5-10(20)21/h1-5,11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19)(H,20,21)

InChI Key

MXHCPCSDRGLRER-UHFFFAOYSA-N

SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N

    Antibacterial Activity via Peptidoglycan Hydrolases

      Scientific Field: Microbiology and Antibiotic Research

      Summary: Peptidoglycan (PG) hydrolases are enzymes that target bacterial cell walls. Two novel PG hydrolases, SpM23_A and SpM23_B, exhibit distinct net charges. Electrostatic interactions between these enzymes and the bacterial cell envelope regulate their activity.

      Methods: Surface charge probing, enzyme charge modulation, and alteration of bacterial surface charge.

      Results: Electrostatic interactions determine the lytic activity and binding strength of SpM23 enzymes, affecting the spectrum of susceptible bacterial species.

    Lysostaphin as an Alternative Antibiotic

      Scientific Field: Antibiotic Research

      Summary: Lysostaphin specifically kills Staphylococcus aureus by hydrolyzing pentaglycine cross-links in its cell wall peptidoglycan. It has potential as an alternative antibiotic for methicillin-resistant S.

    Piceatannol Against Multi-Drug Resistant Gram-Negative Bacteria

      Scientific Field: Antibacterial Innovation

      Summary: Piceatannol shows remarkable antibacterial efficacy against Gram-negative pathogens (e.g., Proteus mirabilis, Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella).

Pentaglycine is a peptide composed of five glycine residues linked together by peptide bonds. It is primarily known for its role in the structure of peptidoglycan, a vital component of the bacterial cell wall, particularly in Gram-positive bacteria such as Staphylococcus aureus. The presence of pentaglycine bridges enhances the mechanical stability and rigidity of the cell wall, allowing bacteria to withstand osmotic pressure and maintain their shape despite environmental stresses .

  • Pentaglycine functions as a cross-linker within the peptidoglycan layer of the bacterial cell wall []. Peptidoglycan is a mesh-like structure composed of glycan strands (sugar chains) interconnected by peptide bridges. Pentaglycine bridges contribute to the highly cross-linked peptidoglycan network in S. aureus, providing exceptional strength and resilience to the bacterial cell [].
  • Pentaglycine itself is not likely to be highly toxic. However, as a research chemical, it's recommended to handle it with standard laboratory precautions, including wearing gloves, eye protection, and working in a fume hood.
, particularly during the biosynthesis of peptidoglycan. The assembly of pentaglycine bridges occurs through a series of enzymatic reactions involving transpeptidases, which catalyze the formation of cross-links between glycan chains in the peptidoglycan layer. This process is essential for creating a robust and flexible cell wall structure that can endure high internal turgor pressure .

The biological activity of pentaglycine is closely tied to its structural role in bacterial cell walls. It contributes to the integrity and strength of the cell envelope, which is crucial for bacterial survival. In Staphylococcus aureus, pentaglycine cross-links are necessary for withstanding osmotic pressure; without them, cells may become susceptible to lysis under stress conditions . Additionally, pentaglycine's presence influences antibiotic resistance mechanisms, particularly against β-lactam antibiotics, which target peptidoglycan synthesis .

Pentaglycine is synthesized biologically through a series of enzymatic steps involving specific transferases known as Fem proteins. These enzymes facilitate the addition of glycine residues to the stem peptide of peptidoglycan precursors. The process begins with the formation of UDP-N-acetylmuramic acid, followed by sequential additions of glycine residues catalyzed by FemA, FemB, and FemX proteins. This biosynthetic pathway ensures that pentaglycine is incorporated into the peptidoglycan structure effectively .

Pentaglycine has several applications in microbiology and biotechnology:

  • Antibiotic Resistance Studies: Understanding how pentaglycine contributes to bacterial resistance mechanisms can aid in developing new antibiotics or adjuvant therapies.
  • Vaccine Development: As an integral component of bacterial cell walls, pentaglycine can be explored for use in vaccine formulations against Gram-positive bacterial infections.
  • Biotechnology: Pentaglycine can be utilized in protein engineering to create fusion proteins that enhance stability or functionality .

Studies investigating the interactions involving pentaglycine have revealed its critical role in maintaining cell wall integrity. For instance, research has shown that mutations affecting pentaglycine synthesis lead to increased susceptibility to antibiotics and osmotic stress. These findings underscore the importance of pentaglycine in cellular processes and its potential as a target for novel antibacterial strategies .

Pentaglycine shares similarities with several other peptides and compounds involved in peptidoglycan synthesis. Here are some notable comparisons:

CompoundStructureFunctionUniqueness
TetraglycineFour glycine unitsSimilar cross-linking role but less robustFewer glycine residues make it less stable
D-alanyl-D-alanineDipeptideImportant for cross-linking in peptidoglycanProvides specific binding sites for antibiotics
LysineAmino acidAlternative cross-linking agentForms stronger bonds than glycine
PentapeptideFive amino acidsGeneral term; can vary widelySpecific sequence determines function

Pentaglycine's unique five-glycine structure allows for flexible yet strong cross-linking within the peptidoglycan matrix, distinguishing it from other similar compounds that may not provide the same level of mechanical support or flexibility .

XLogP3

-4.9

LogP

-3.31 (LogP)

Sequence

GGGGG

Other CAS

7093-67-6

Wikipedia

Pentaglycine

Dates

Modify: 2023-08-16

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